molecular formula C32H35NaO7 B14760900 sodium;2-[(3S)-6-[[3-[4-[(3S)-3,4-dihydroxybutoxy]-2,6-dimethylphenyl]-2-methylphenyl]methoxy]spiro[3H-1-benzofuran-2,1'-cyclopropane]-3-yl]acetate

sodium;2-[(3S)-6-[[3-[4-[(3S)-3,4-dihydroxybutoxy]-2,6-dimethylphenyl]-2-methylphenyl]methoxy]spiro[3H-1-benzofuran-2,1'-cyclopropane]-3-yl]acetate

Cat. No.: B14760900
M. Wt: 554.6 g/mol
InChI Key: NGFWMCDEBFWIIP-DVASCVOVSA-M
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Description

Sodium;2-[(3S)-6-[[3-[4-[(3S)-3,4-dihydroxybutoxy]-2,6-dimethylphenyl]-2-methylphenyl]methoxy]spiro[3H-1-benzofuran-2,1’-cyclopropane]-3-yl]acetate is a complex organic compound with a unique structure This compound is characterized by its spiro[3H-1-benzofuran-2,1’-cyclopropane] core, which is further substituted with various functional groups, including dihydroxybutoxy and dimethylphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sodium;2-[(3S)-6-[[3-[4-[(3S)-3,4-dihydroxybutoxy]-2,6-dimethylphenyl]-2-methylphenyl]methoxy]spiro[3H-1-benzofuran-2,1’-cyclopropane]-3-yl]acetate involves multiple steps, starting from readily available starting materials. The key steps include:

  • Formation of the spiro[3H-1-benzofuran-2,1’-cyclopropane] core through a cyclization reaction.
  • Introduction of the dihydroxybutoxy and dimethylphenyl groups via substitution reactions.
  • Final acetylation to form the acetate ester.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

Sodium;2-[(3S)-6-[[3-[4-[(3S)-3,4-dihydroxybutoxy]-2,6-dimethylphenyl]-2-methylphenyl]methoxy]spiro[3H-1-benzofuran-2,1’-cyclopropane]-3-yl]acetate can undergo various chemical reactions, including:

    Oxidation: The dihydroxybutoxy group can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: The compound can be reduced to form alcohols or alkanes.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Sodium;2-[(3S)-6-[[3-[4-[(3S)-3,4-dihydroxybutoxy]-2,6-dimethylphenyl]-2-methylphenyl]methoxy]spiro[3H-1-benzofuran-2,1’-cyclopropane]-3-yl]acetate has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of sodium;2-[(3S)-6-[[3-[4-[(3S)-3,4-dihydroxybutoxy]-2,6-dimethylphenyl]-2-methylphenyl]methoxy]spiro[3H-1-benzofuran-2,1’-cyclopropane]-3-yl]acetate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact pathways and targets depend on the specific application and context of use.

Properties

Molecular Formula

C32H35NaO7

Molecular Weight

554.6 g/mol

IUPAC Name

sodium;2-[(3S)-6-[[3-[4-[(3S)-3,4-dihydroxybutoxy]-2,6-dimethylphenyl]-2-methylphenyl]methoxy]spiro[3H-1-benzofuran-2,1'-cyclopropane]-3-yl]acetate

InChI

InChI=1S/C32H36O7.Na/c1-19-13-25(37-12-9-23(34)17-33)14-20(2)31(19)26-6-4-5-22(21(26)3)18-38-24-7-8-27-28(16-30(35)36)32(10-11-32)39-29(27)15-24;/h4-8,13-15,23,28,33-34H,9-12,16-18H2,1-3H3,(H,35,36);/q;+1/p-1/t23-,28-;/m0./s1

InChI Key

NGFWMCDEBFWIIP-DVASCVOVSA-M

Isomeric SMILES

CC1=CC(=CC(=C1C2=CC=CC(=C2C)COC3=CC4=C(C=C3)[C@@H](C5(O4)CC5)CC(=O)[O-])C)OCC[C@@H](CO)O.[Na+]

Canonical SMILES

CC1=CC(=CC(=C1C2=CC=CC(=C2C)COC3=CC4=C(C=C3)C(C5(O4)CC5)CC(=O)[O-])C)OCCC(CO)O.[Na+]

Origin of Product

United States

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